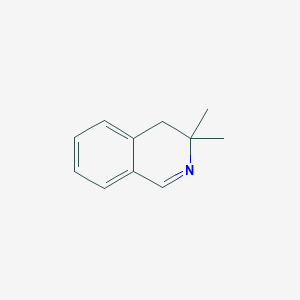

3,3-Dimethyl-3,4-dihydroisoquinoline

Description

Historical Context of Isoquinoline (B145761) and Dihydroisoquinoline Synthesis

The journey into the synthesis of isoquinolines and their derivatives began in the late 19th century. Isoquinoline itself was first isolated from coal tar in 1885. Hot on the heels of its discovery, chemists developed several seminal methods for the construction of this heterocyclic system, many of which have been adapted for the synthesis of dihydroisoquinolines.

Key historical synthetic methodologies include:

The Bischler-Napieralski Reaction (1893): This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a Lewis acid like phosphoryl chloride or phosphorus pentoxide, to yield a 3,4-dihydroisoquinoline (B110456). This method has proven to be a robust and widely applicable strategy for accessing this scaffold.

The Pictet-Spengler Reaction (1911): A condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure, affords a tetrahydroisoquinoline. While this reaction directly produces the fully saturated ring system, the 3,4-dihydroisoquinoline can be accessed through subsequent oxidation.

The Pomeranz-Fritsch Reaction (1893): This method involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline. Modifications of this reaction have expanded its scope and utility in preparing substituted isoquinoline derivatives.

These foundational reactions laid the groundwork for the exploration of the chemical space around isoquinolines and their hydrogenated analogs, paving the way for the synthesis of a myriad of derivatives with diverse functionalities.

Significance of the Dihydroisoquinoline Moiety in Advanced Organic Synthesis

The 3,4-dihydroisoquinoline framework is more than just a structural component of natural products; it is a versatile intermediate in advanced organic synthesis. Its imine functionality provides a handle for a variety of chemical transformations, making it a valuable synthon for the construction of complex molecules.

In modern organic synthesis, the 3,4-dihydroisoquinoline moiety is particularly significant in the following areas:

Catalytic Asymmetric Synthesis: The C=N double bond of 3,4-dihydroisoquinolines is an excellent prochiral substrate for catalytic asymmetric reactions. Enantioselective reduction or addition of nucleophiles to this bond allows for the stereocontrolled synthesis of chiral tetrahydroisoquinolines, which are prevalent in many biologically active alkaloids.

C-H Functionalization: Recent advances in transition-metal catalysis have enabled the direct functionalization of C-H bonds. The 3,4-dihydroisoquinoline scaffold has been a target for such reactions, allowing for the introduction of various substituents at different positions of the heterocyclic ring, thereby expanding the accessible chemical diversity.

Cascade Reactions: The reactivity of the imine bond can be harnessed in cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. This approach allows for the rapid construction of complex polycyclic systems from relatively simple 3,4-dihydroisoquinoline precursors.

The ability to stereoselectively functionalize and elaborate the 3,4-dihydroisoquinoline core has cemented its importance as a key building block in the efficient and elegant synthesis of intricate molecular targets.

Specific Focus on 3,3-Dimethyl-3,4-dihydroisoquinoline within the Dihydroisoquinoline Class

Within the diverse family of 3,4-dihydroisoquinolines, the 3,3-dimethyl substituted derivative holds a unique position. The presence of the gem-dimethyl group at the C3 position introduces specific steric and conformational constraints that influence its synthesis, reactivity, and potential applications.

Synthesis:

Several synthetic routes to 3,3-Dimethyl-3,4-dihydroisoquinoline have been reported. One notable method is a three-component synthesis involving the reaction of an appropriate aromatic precursor, isobutyraldehyde (B47883), and a nitrile. Another established method is the Ritter reaction , where a suitable tertiary alcohol is reacted with a nitrile in the presence of a strong acid.

Table 1: Selected Synthetic Methods for 3,3-Dimethyl-3,4-dihydroisoquinoline

| Synthetic Method | Starting Materials | Key Reagents/Conditions | Reported Yield |

|---|---|---|---|

| Three-Component Synthesis | Alkyl- or alkoxybenzenes, Isobutyraldehyde, Nitriles | [2+2+2] cyclization | Varies depending on substrates |

| Ritter Reaction | Dimethylphenylcarbinol, Acetonitrile (B52724) | Concentrated H₂SO₄ | Moderate to good |

Properties and Reactivity:

The gem-dimethyl group significantly impacts the properties of the molecule. Sterically, it can hinder the approach of reagents to the adjacent C4 position. Electronically, it can influence the stability of intermediates formed during reactions. A key aspect of the gem-dimethyl group's influence is the Thorpe-Ingold effect , or gem-dimethyl effect, which suggests that the presence of a quaternary carbon can accelerate intramolecular cyclization reactions by altering bond angles and reducing the conformational freedom of the molecule. wikipedia.orglucp.net

Table 2: Spectroscopic Data for 3,3-Dimethyl-3,4-dihydroisoquinoline

| Spectroscopic Technique | Key Features |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons, a singlet for the two methyl groups at C3, and signals for the methylene (B1212753) protons at C4. |

| ¹³C NMR | Resonances for the aromatic carbons, the quaternary carbon at C3, the methyl carbons, and the methylene carbon at C4. |

Role as a Synthetic Intermediate:

3,3-Dimethyl-3,4-dihydroisoquinoline serves as a valuable intermediate in the synthesis of more complex molecules. The imine functionality can be targeted for nucleophilic additions, and the aromatic ring can undergo electrophilic substitution. The gem-dimethyl group can act as a control element, directing the regioselectivity of certain reactions. For instance, its derivatives have been used in the synthesis of various substituted tetrahydroisoquinolines and other heterocyclic systems.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-4H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-11(2)7-9-5-3-4-6-10(9)8-12-11/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQNTOHRTXRWTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452922 | |

| Record name | 3,3-dimethyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28460-55-1 | |

| Record name | 3,3-dimethyl-3,4-dihydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 3,3 Dimethyl 3,4 Dihydroisoquinoline Derivatives

Functional Group Interconversions on the Isoquinoline (B145761) Ring

The inherent reactivity of the 3,4-dihydroisoquinoline (B110456) system favors nucleophilic attack at the electrophilic C1 carbon of the imine bond. This pathway is more common than electrophilic substitution on the aromatic ring, which is deactivated by the electron-withdrawing nature of the adjacent iminium or imine moiety.

One notable method for introducing substituents at the C1 position is a variation of the Ritter reaction. This involves the reaction between dimethylbenzylcarbinols and β-substituted propionitriles in the presence of a strong acid like concentrated H₂SO₄. lookchem.comresearchgate.net This process facilitates the cyclization and incorporation of a substituted alkyl group at the C1 position, yielding novel 1-substituted-3,3-dimethyl-3,4-dihydroisoquinolines. lookchem.com The yields of these reactions are influenced by the nature of the atom in the side chain, with nitrogen-containing nitriles generally providing higher yields (68-93%) than those with oxygen (60-79%) or sulfur (22-50%). lookchem.com

Furthermore, 1-substituted tetrahydroisoquinolines can be readily synthesized by treating the parent 3,4-dihydroisoquinoline with organolithium or Grignard reagents. mdpi.com Organolithium reagents, in particular, react efficiently under mild conditions to add alkyl or aryl groups to the C1 position. mdpi.com

While direct electrophilic substitution on the benzene (B151609) ring is challenging, functionalization can be achieved through other strategies. For instance, a method for the C4-alkylation of the broader isoquinoline class involves a temporary dearomatization strategy, where the isoquinoline reacts with benzoic acid to form a 1,2-dihydroisoquinoline (B1215523) intermediate that can then act as a nucleophile. acs.org

The C=N double bond and the dihydroisoquinoline ring are susceptible to both oxidation and reduction, leading to important structural variants.

Oxidation: A key oxidation pathway involves the conversion of N-alkylated 3,3-dimethyl-3,4-dihydroisoquinolinium salts into N-alkylated 3,4-dihydroisoquinolin-1-ones. rsc.org This transformation is typically achieved by treating the iminium salt with an oxidizing agent in a basic medium. rsc.orgresearchgate.net For example, the oxidation of the 3,3-dimethyl-3,4-dihydroisoquinolinium salt can be accomplished using potassium ferricyanide (B76249) (K₃Fe(CN)₆) in the presence of potassium hydroxide, affording the corresponding dihydroisoquinolinone. rsc.org The conditions for this oxidation have been optimized, as shown in the table below.

| Entry | Oxidant | Solvent System | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | mCPBA | CH₂Cl₂ | 88 | |

| 2 | K₃Fe(CN)₆ + KOH | Dioxane/H₂O (1:2) | 69 | rsc.org |

Reduction: The reduction of the imine bond in 3,4-dihydroisoquinolines is a standard method for synthesizing the corresponding 1,2,3,4-tetrahydroisoquinolines (THIQs). rsc.org This can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is commonly used for this purpose. mdpi.com For instance, 8-fluoro-3,4-dihydroisoquinoline (B12937770) is readily reduced to 8-fluoro-1,2,3,4-tetrahydroisoquinoline (B55503) with NaBH₄ in ethanol. mdpi.com More complex hydride agents can also be employed; the reduction of (3R)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline to the corresponding THIQ was accomplished in 89% yield using a combination of lithium aluminum hydride (LiAlH₄) and trimethylaluminum (B3029685) (AlMe₃). rsc.org

Nitrogen Atom Transformations

The nitrogen atom in the 3,3-dimethyl-3,4-dihydroisoquinoline ring is a key site for chemical modifications, allowing for the introduction of various functional groups.

The lone pair of electrons on the nitrogen atom makes it nucleophilic, facilitating reactions with electrophiles such as alkyl and acyl halides.

Alkylation: N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline proceeds efficiently to form quaternary 3,4-dihydroisoquinolinium salts. rsc.orgrsc.org A common procedure involves reacting the dihydroisoquinoline with an alkyl halide in a suitable solvent. For example, treatment with methyl bromoacetate (B1195939) in acetonitrile (B52724) at 60°C results in the formation of the corresponding 3,3-dimethyl-dihydroisoquinolinium salt, which precipitates as a pure solid. rsc.orgrsc.org These iminium salts are valuable intermediates for subsequent reactions, such as oxidation to dihydroisoquinolinones. rsc.orgresearchgate.net

Acylation: N-acylation is another fundamental transformation. N-acyl derivatives are often synthesized as intermediates for more complex reactions, such as the Bischler-Napieralski cyclization to form the dihydroisoquinoline ring itself. rsc.org The resulting amide bond is stable, and the acyl group can serve as a protecting group or a handle for further functionalization. mdpi.com

N-Oxides: The nitrogen atom of 3,4-dihydroisoquinolines can be oxidized to form 3,4-dihydroisoquinoline N-oxides, also known as nitrones. These compounds are valuable 1,3-dipoles used in cycloaddition reactions. tandfonline.com A common method for this oxidation is the use of peroxy acids, such as m-chloroperoxybenzoic acid (mCPBA). tandfonline.com Another synthetic route involves a palladium-catalyzed intramolecular cyclization of 2-alkylbenzaldoximes, which provides the corresponding N-oxides in good yields. researchgate.net 3,4-Dihydroisoquinoline N-oxide itself is a reactive intermediate that can react with ketenes to form various adducts. rsc.org

Hydrazone Derivatives: Hydrazone derivatives of the isoquinoline core are also accessible. For example, 3,3-dimethyl-1-hydrazono-1,2,3,4-tetrahydroisoquinoline derivatives have been shown to react with dicarbonyl compounds like benzil (B1666583) to form more complex heterocyclic systems. researchgate.net The formation of hydrazones typically involves the condensation of a hydrazine (B178648) with a carbonyl group or a related functional group at the C1 position of the isoquinoline ring system. researchgate.net

Annulation and Rearrangement Reactions

Annulation reactions involve the construction of a new ring onto the existing 3,3-dimethyl-3,4-dihydroisoquinoline framework. One example of a reaction that leads to a new ring system is the cycloaddition of ketenes to 3,4-dihydroisoquinoline N-oxide, which results in the formation of various adducts, effectively creating a new fused or spirocyclic ring. rsc.org

Rearrangement reactions are fundamental transformations in organic chemistry that alter the carbon skeleton or functional group positions within a molecule. wiley-vch.de However, specific examples of significant annulation or rearrangement reactions involving the 3,3-dimethyl-3,4-dihydroisoquinoline ring system itself are not extensively documented in recent literature. The stability of the dihydroisoquinoline core and the steric hindrance provided by the gem-dimethyl groups may limit its propensity to undergo complex skeletal rearrangements under typical conditions.

Construction of Fused Heterocyclic Systems

The development of efficient methodologies for the synthesis of fused heterocyclic systems is a significant focus in medicinal and materials chemistry. The 3,3-dimethyl-3,4-dihydroisoquinoline core has proven to be a valuable synthon in this regard, particularly in cycloaddition reactions.

A notable example is the synthesis of tricyclic 1,2,4-oxadiazolines-fused to a tetrahydroisoquinoline framework. This is achieved through a mild and efficient [3+2] cycloaddition reaction. The reaction of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives with nitrile oxides, generated in situ from oxime chlorides, proceeds smoothly to afford the corresponding cycloadducts in high yields. This protocol is characterized by its simplicity and ease of handling, making it a practical approach for the construction of these complex heterocyclic systems. The reaction demonstrates good tolerance to various substituents on the phenyl ring of the dihydroisoquinoline. nih.gov

The following table summarizes the yields of some tricyclic 1,2,4-oxadiazolines-fused tetrahydroisoquinolines synthesized via this method:

| Entry | R Group on Nitrile Oxide | Substituent on Dihydroisoquinoline | Yield (%) |

| 1 | 4-Methoxyphenyl | H | 92 |

| 2 | 4-Chlorophenyl | H | 95 |

| 3 | 2-Thienyl | H | 91 |

| 4 | 4-Methylphenyl | 6,7-Dimethoxy | 93 |

| 5 | Phenyl | 5-Bromo | 88 |

Furthermore, 3,4-dihydroisoquinolines can be employed in [4+2] and [3+2] annulation reactions with ninhydrin-derived Morita–Baylis–Hillman (MBH) adducts. These substrate-controlled reactions provide a divergent synthesis of novel and structurally complex spiro multi-heterocyclic skeletons in good yields and with excellent diastereoselectivities. The choice between a [4+2] or [3+2] cycloaddition pathway can be controlled by tuning the protecting group on the hydroxyl functionality of the MBH adduct. This strategy allows for the creation of structurally diverse spiro[indene-2,2′- nih.govscirp.orgoxazino[2,3-a]isoquinoline] and spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] frameworks, respectively. whiterose.ac.uk

Ring Expansion and Contraction Studies

Ring expansion and contraction reactions are powerful tools in organic synthesis for accessing ring systems that are otherwise difficult to prepare. While specific studies on the 3,3-dimethyl-3,4-dihydroisoquinoline scaffold are not extensively documented, the reactivity of the isoquinoline core suggests potential pathways for such transformations.

One potential ring expansion strategy involves the reaction of isoquinoline derivatives with acetylenic esters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). For instance, the reaction of 2-methyl-1-vinyl-1,2-dihydroisoquinoline with DMAD has been shown to yield a 2-benzazocine derivative through a formal [6+2] cycloaddition, effectively expanding the six-membered dihydroisoquinoline ring to an eight-membered ring. A similar reaction with a tetrahydroisoquinoline derivative can lead to the formation of a 3-benzazecine, a ten-membered ring system. These transformations highlight the potential for expanding the dihydroisoquinoline core to access larger, medicinally relevant heterocyclic structures.

Conversely, ring contraction reactions of cyclic compounds can be induced through various methods, including photochemical rearrangements or specific chemical transformations that lead to the extrusion of an atom or a fragment from the ring. While there is a lack of specific examples for the 3,3-dimethyl-3,4-dihydroisoquinoline system, a potential, though synthetically challenging, approach could involve a Wolff rearrangement of a diazoketone derived from the dihydroisoquinoline core. Another theoretical pathway could be a Favorskii-type rearrangement of an α-halo ketone derivative. These methods, while established for other cyclic systems, would require significant synthetic manipulation of the 3,3-dimethyl-3,4-dihydroisoquinoline scaffold to introduce the necessary functional groups for the rearrangement to occur.

Stereochemical Aspects of Chemical Reactions

The stereochemical outcome of chemical reactions involving 3,3-dimethyl-3,4-dihydroisoquinoline derivatives is of paramount importance, particularly in the synthesis of chiral molecules with potential biological activity. The control of diastereoselectivity in cycloaddition reactions and the accurate determination of enantiomeric purity in the resulting derivatives are key areas of research.

Diastereoselectivity in Cycloaddition Reactions

Cycloaddition reactions involving 3,4-dihydroisoquinolines often lead to the formation of new stereocenters. The diastereoselectivity of these reactions is a critical factor, and significant efforts have been made to control the stereochemical outcome.

A prime example is the three-component 1,3-dipolar cycloaddition reaction between isatins, 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (as a precursor to the azomethine ylide), and various dipolarophiles. This reaction has been shown to produce functionalized tetrahydroisoquinoline-fused spirooxindoles with excellent diastereoselectivities. organic-chemistry.org The reaction proceeds with high control over the relative stereochemistry of the newly formed stereocenters.

The diastereomeric ratios (d.r.) for a selection of synthesized spirooxindoles are presented in the table below:

| Entry | R¹ on Isatin | R² on Dipolarophile | Yield (%) | d.r. |

| 1 | H | -NO₂ | 85 | >99:1 |

| 2 | 5-Br | -NO₂ | 88 | >99:1 |

| 3 | N-Me | -NO₂ | 91 | 33:1 |

| 4 | H | -CO₂Me | 75 | 15:1 |

| 5 | 5-Cl | -CO₂Me | 79 | 18:1 |

The high diastereoselectivity observed in these reactions is often attributed to steric and electronic factors that favor a specific orientation of the reactants in the transition state. Computational studies can provide further insight into the factors governing the stereochemical outcome of these cycloaddition reactions.

Enantiomeric Purity Determination in Derivatives

The determination of the enantiomeric purity of chiral derivatives of 3,3-dimethyl-3,4-dihydroisoquinoline is crucial for their development as single-enantiomer therapeutic agents or as chiral ligands in asymmetric catalysis. Several methods can be employed for this purpose, with chromatographic and spectroscopic techniques being the most common.

One effective method involves the derivatization of the chiral tetrahydroisoquinoline derivative with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers can then be separated and quantified using achiral chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). For instance, (–)-(1R)-menthyl chloroformate can be used as a chiral derivatizing agent to form diastereomeric carbamates of substituted tetrahydroisoquinolines. These carbamates are readily separable on a standard achiral GC column, allowing for the accurate determination of the enantiomeric excess (ee) of the original amine.

Another powerful technique for determining enantiomeric purity is chiral HPLC. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. This direct method avoids the need for derivatization and is widely used for the analysis of chiral amines and their derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity. This is often achieved by using a chiral solvating agent (CSA) or a chiral lanthanide shift reagent (LSR). The CSA or LSR forms diastereomeric complexes with the enantiomers in solution, which results in the appearance of separate signals for the two enantiomers in the NMR spectrum. The integration of these signals allows for the quantification of the enantiomeric ratio.

Strategic Derivatization for Structural Diversity

The strategic derivatization of the 3,3-dimethyl-3,4-dihydroisoquinoline scaffold is a key approach to generating structural diversity. This allows for the fine-tuning of the physicochemical and biological properties of the resulting molecules. A variety of synthetic methods have been developed to introduce a wide range of substituents at different positions of the dihydroisoquinoline ring.

A simple and convenient method for the synthesis of 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines is based on the [2+2+2] cyclization of alkyl- or alkoxybenzenes with isobutyraldehyde (B47883) and various nitriles. This three-component synthesis provides a straightforward route to a variety of derivatives with different substituents at the 1-position. electronicsandbooks.com

The table below showcases the diversity of 1-substituted derivatives that can be synthesized using this method:

| Entry | Arene | Nitrile | Product (R group at C1) | Yield (%) |

| 1 | Veratrole | Acetonitrile | -CH₃ | 75 |

| 2 | Veratrole | Propionitrile | -CH₂CH₃ | 70 |

| 3 | 1,4-Dimethoxybenzene | Acetonitrile | -CH₃ | 68 |

| 4 | o-Xylene | Benzonitrile | -C₆H₅ | 55 |

| 5 | Toluene | Acetonitrile | -CH₃ | 40 |

Furthermore, the imine functionality of 3,3-dimethyl-3,4-dihydroisoquinoline can be N-alkylated, followed by oxidation of the resulting iminium salts to produce N-alkylated 3,4-dihydroisoquinolinone derivatives. This two-step process provides access to a different class of derivatives with substitution on the nitrogen atom. nih.gov

The reactivity of the dihydroisoquinoline core also allows for derivatization at other positions. For instance, directed ortho-lithiation can be used to introduce substituents at the C8 position of the aromatic ring. This strategy has been successfully employed in the synthesis of 8-fluoro-3,4-dihydroisoquinoline, which can then be further functionalized through nucleophilic aromatic substitution or other transformations. researchgate.net These strategic derivatizations are instrumental in creating libraries of compounds for screening in drug discovery programs and for developing new materials with tailored properties.

Mechanistic and Theoretical Investigations of 3,3 Dimethyl 3,4 Dihydroisoquinoline Reactivity

Elucidation of Reaction Pathways and Intermediates

Understanding the transient species and reaction routes is fundamental to predicting and controlling the outcomes of chemical reactions involving 3,3-dimethyl-3,4-dihydroisoquinoline. Research has identified several key intermediates and pathways that govern its reactivity profile.

Zwitterionic intermediates, which are neutral molecules carrying both a positive and a negative charge, have been implicated in various reactions of isoquinoline (B145761) and its derivatives. In the context of cycloaddition reactions, the formation of a zwitterion is a critical step. For instance, the reaction of isoquinoline with allenoates generates a zwitterionic intermediate in situ. chinesechemsoc.org This intermediate can then undergo a dearomative [4+2] cycloaddition with a suitable electrophile. chinesechemsoc.org

While direct studies on 3,3-dimethyl-3,4-dihydroisoquinoline are specific, the behavior of its derivatives provides significant insight. For example, 1-methylthio-3,3-dimethyl-3,4-dihydroisoquinoline interacts as an electrophile with β-dicarbonyl compounds, and the reaction course suggests the involvement of polarized intermediates that can be conceptually related to zwitterionic species. researchgate.net In these reactions, the initial adduct can lead to products where a fragment of the dihydroisoquinoline is incorporated, a process facilitated by the charge distribution within the intermediate. researchgate.net The formation of such intermediates is often favored in polar reaction environments and by reactants with significant charge-stabilizing features. nih.gov The credibility of a stepwise, zwitterionic mechanism is often supported by quantum chemical studies and the observation of solvent polarity effects on stereoselectivity. mdpi.com

| Reactants | Key Intermediate Type | Reaction Type | Significance |

|---|---|---|---|

| Isoquinoline and Diethyl allenedicarboxylate | Zwitterion | Dearomative [4+2] cycloaddition | Demonstrates the fundamental reactivity of the isoquinoline core to form zwitterionic species that engage in cycloadditions. chinesechemsoc.org |

| 1-Methylthio-3,3-dimethyl-3,4-dihydroisoquinoline and Malonic acid | Polarized Intermediate | Nucleophilic substitution/Condensation | Leads to the formation of bis(3,3-dimethyl-3,4-dihydro-1-isoquinolyl)methane, indicating a stepwise process. researchgate.net |

| Nitrone and Perfluoro 2-methylpent-2-ene | Zwitterion (postulated) | [3+2] cycloaddition | Highlights how polar interactions and charge-stabilizing substituents (fluoroalkyl groups) favor the formation of zwitterionic intermediates. nih.gov |

Recent research has uncovered reaction pathways for dihydroisoquinoline derivatives that proceed through radical intermediates, particularly under photochemical conditions. A visible light-catalyzed green synthesis method for 3-substituted 3,4-dihydroisoquinoline-1(2H)-ones has been developed, for which a reaction mechanism involving free radicals was proposed. researchgate.net In these processes, a photocatalyst absorbs light and initiates a single-electron transfer (SET), generating a radical species from one of the reactants. This radical can then add to the dihydroisoquinoline scaffold, leading to functionalization. Such radical-mediated reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. mdpi.com

The general mechanism often involves the initial generation of a radical which then adds to an unsaturated bond. mdpi.com In the context of dihydroisoquinolines, this could involve the addition of a radical to the C=N bond or to an appended functional group, followed by further transformations like cyclization or atom transfer to yield the final product.

Iminium ions are key intermediates in the chemistry of 3,3-dimethyl-3,4-dihydroisoquinoline. They are readily formed by the N-alkylation of the dihydroisoquinoline nitrogen, followed by oxidation. researchgate.net These resulting iminium salts are electrophilic and susceptible to attack by nucleophiles, providing a route to C1-substituted tetrahydroisoquinoline derivatives.

The Bischler-Napieralski reaction, a classical method for synthesizing 3,4-dihydroisoquinolines, involves the cyclization of a β-phenylethylamide. Modified versions of this reaction can proceed through N-acyliminium intermediates. organic-chemistry.org Furthermore, in related syntheses of 3,4-dihydroisoquinolines from phenylethanols and nitriles, the formation of a phenonium ion has been proposed as a key reactive intermediate. This tandem annulation is promoted by reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and involves the neighboring group participation of the phenyl ring to stabilize the carbocation, which then undergoes cyclization. organic-chemistry.org

| Ion Type | Formation Method | Typical Subsequent Reaction | Reference |

|---|---|---|---|

| Iminium Ion | N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline followed by oxidation. | Nucleophilic addition at C1 | researchgate.net |

| N-Acyliminium Ion | Activation of an amide with reagents like oxalyl chloride. | Intramolecular cyclization (Bischler-Napieralski type) | organic-chemistry.org |

| Phenonium Ion | Reaction of phenylethanols with nitriles promoted by Tf₂O. | Intramolecular cyclization to form the dihydroisoquinoline ring. | organic-chemistry.org |

Advanced Computational Chemistry Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate details of reaction mechanisms that are often difficult to probe experimentally.

DFT calculations allow for the modeling of molecular structures, including short-lived transition states, providing deep insights into reaction barriers and pathways. researchgate.net This method has been applied to verify proposed mechanisms for reactions involving dihydroisoquinoline derivatives. For instance, in the visible light-catalyzed synthesis of 3-substituted 3,4-dihydroisoquinoline-1(2H)-ones, DFT was used to analyze the structures of reactants, intermediates, and transition states, confirming the plausibility of the proposed free-radical mechanism. researchgate.net

The utility of DFT lies in its ability to compute the electronic energy of a system based on its electron density, offering a balance between computational cost and accuracy. researchgate.netmdpi.com By locating the transition state structures on the potential energy surface, researchers can calculate activation energies, which are crucial for understanding reaction kinetics and selectivity. Hybrid functionals like B3LYP and meta-functionals such as the M06 suite are commonly employed for studying organic reaction mechanisms. mdpi.comnih.gov These computational studies can rationalize experimental observations and provide a more profound understanding of the underlying reaction mechanisms. researchgate.net

Computational methods are also pivotal in understanding and predicting the stereochemical outcomes of reactions. In asymmetric synthesis involving isoquinoline derivatives, achieving high stereoselectivity is often a primary goal. The dearomative [4+2] cycloaddition of isoquinoline-derived zwitterions with methyleneindolinones, for example, exhibits high diastereoselectivity. chinesechemsoc.org Mechanistic proposals, supported by computational analysis, suggest that the observed selectivity arises from a preferred facial attack of the reactants. In this case, the electrophile, coordinated to a chiral ligand-metal complex, is shielded on one face, forcing the zwitterionic intermediate to attack from the less sterically hindered face. chinesechemsoc.org

Analyzing the transition state geometries for different stereochemical pathways allows chemists to understand the origins of facial selectivity. By comparing the relative energies of the diastereomeric transition states, one can predict which product will be favored, guiding the design of more selective catalysts and reaction conditions. This type of analysis is crucial for developing synthetic routes to enantiomerically pure molecules, which is of paramount importance in medicinal chemistry. nih.gov

Predictive Modeling of Synthetic Outcomes

In the realm of synthetic organic chemistry, the ability to forecast the outcomes of chemical reactions is a significant objective. For the synthesis of derivatives based on the 3,3-Dimethyl-3,4-dihydroisoquinoline scaffold, predictive modeling, employing computational chemistry, has emerged as a powerful tool to anticipate reaction yields, regioselectivity, and stereoselectivity. This approach not only saves time and resources by minimizing trial-and-error experimentation but also provides deeper insights into the underlying reaction mechanisms.

Predictive modeling in this context largely relies on quantum mechanical methods, such as Density Functional Theory (DFT), and can be augmented by machine learning algorithms trained on existing reaction data. nih.govnih.govrsc.org These models are instrumental in evaluating the feasibility of proposed synthetic routes and in the rational design of novel derivatives of 3,3-Dimethyl-3,4-dihydroisoquinoline with desired chemical properties.

Computational Approaches to Predicting Reactivity

The reactivity of 3,3-Dimethyl-3,4-dihydroisoquinoline and its derivatives is governed by the electronic and steric properties of the molecule. Computational models can quantify these properties to predict the most likely course of a chemical transformation. For instance, in the synthesis of 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines, theoretical calculations can be employed to determine the activation energies for the formation of different possible products, thereby predicting the major isomer. researchgate.net

DFT has been successfully utilized to rationalize experimental observations in the synthesis of related 3,4-dihydroisoquinoline-1(2H)-one compounds. researchgate.net Theoretical results from DFT calculations can provide a deeper understanding of the reaction mechanism, corroborating proposed pathways. researchgate.net

Predicting Reaction Yields and Selectivity

One of the primary applications of predictive modeling is the estimation of reaction yields and the prediction of selectivity (regio- and stereoselectivity). By calculating the energy profiles of different reaction pathways, chemists can identify the most energetically favorable route, which is expected to lead to the major product.

For example, in the functionalization of the 3,3-Dimethyl-3,4-dihydroisoquinoline ring, predictive models can assess the electrophilicity or nucleophilicity of different atomic sites, thereby predicting the regioselectivity of a given reaction. Machine learning models, trained on large datasets of chemical reactions, can also predict the regioselectivity of transformations like electrophilic aromatic substitution with high accuracy. rsc.org

The following table illustrates a hypothetical predictive model for the alkylation of a substituted 3,3-Dimethyl-3,4-dihydroisoquinoline, showcasing how computational methods can be used to forecast the distribution of product isomers.

| Product Isomer | Predicted Yield (%) (DFT Calculation) | Experimental Yield (%) | Deviation (%) |

|---|---|---|---|

| Isomer A (C1-alkylation) | 75 | 72 | +3 |

| Isomer B (N-alkylation) | 20 | 25 | -5 |

| Isomer C (Other) | 5 | 3 | +2 |

Influence of Reaction Parameters

Predictive models can also account for the influence of various reaction parameters, such as temperature, solvent, and catalyst, on the outcome of a synthesis. By simulating the reaction under different conditions, it is possible to identify the optimal set of parameters to maximize the yield of the desired product.

Quantitative Structure-Activity Relationship (QSAR) in Synthesis

While often used for predicting biological activity, QSAR principles can be adapted to model synthetic outcomes. nih.gov By establishing a mathematical relationship between the structural or physicochemical properties of reactants and the observed reaction outcomes, QSAR models can predict the suitability of different substrates for a particular transformation involving the 3,3-Dimethyl-3,4-dihydroisoquinoline core.

The data in the table below demonstrates a conceptual QSAR model for predicting the yield of a Bischler-Napieralski-type cyclization to form substituted 3,4-dihydroisoquinolines, based on the electronic properties of the starting phenylethylamine. organic-chemistry.org

| Substituent on Phenyl Ring | Hammett Constant (σ) | Predicted Yield (%) | Experimental Yield (%) |

|---|---|---|---|

| -OCH3 | -0.27 | 88 | 85 |

| -CH3 | -0.17 | 82 | 80 |

| -H | 0.00 | 75 | 73 |

| -Cl | 0.23 | 65 | 68 |

| -NO2 | 0.78 | 40 | 45 |

Strategic Applications of 3,3 Dimethyl 3,4 Dihydroisoquinoline As a Chemical Synthon

Precursor for Complex Organic Molecular Architectures

3,3-Dimethyl-3,4-dihydroisoquinoline serves as a foundational element for the construction of intricate molecular frameworks, including alkaloids and other polycyclic systems. lookchem.com The dihydroisoquinoline core is a common motif in numerous biologically active natural products. nih.gov Synthetic chemists utilize this synthon to introduce the isoquinoline (B145761) moiety into larger, more complex structures.

The reactivity of the imine (C=N) bond in 3,3-Dimethyl-3,4-dihydroisoquinoline allows for a variety of chemical transformations. For instance, it can undergo reduction to form the corresponding 1,2,3,4-tetrahydroisoquinoline, a core structure in many alkaloids. nih.govrsc.org Asymmetric reduction of the C=N bond is a key strategy for the enantioselective synthesis of chiral tetrahydroisoquinolines. nih.govrsc.orgmdpi.com This is often achieved through catalytic hydrogenation or transfer hydrogenation using chiral catalysts, leading to products with high enantiomeric excess. nih.govmdpi.com

Furthermore, the C1 position of the dihydroisoquinoline ring is susceptible to nucleophilic attack, enabling the introduction of various substituents. This reactivity is harnessed in reactions such as the Ritter reaction and catalytic asymmetric allylation to build more elaborate molecular architectures. lookchem.comnih.gov The geminal dimethyl groups at the C3 position can influence the stereochemical outcome of these reactions due to steric hindrance.

A notable application is in the synthesis of C1-chiral 1,2,3,4-tetrahydroisoquinolines, which exhibit a wide range of biological activities. nih.gov The enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines is a well-established method to produce these chiral compounds. nih.gov

Versatile Building Block for Diverse Compound Library Generation

The generation of compound libraries is a cornerstone of modern drug discovery, enabling the screening of a multitude of compounds for biological activity. 3,3-Dimethyl-3,4-dihydroisoquinoline is an excellent scaffold for creating such libraries due to its synthetic tractability and the ability to introduce diversity at multiple positions. rsc.orgresearchgate.net

Microwave-assisted synthesis methods, such as the Bischler-Napieralski or Pictet-Spengler reactions, have been employed for the rapid production of substituted isoquinoline libraries. organic-chemistry.org These libraries can then be further functionalized. For example, N-alkylation of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives, followed by oxidation of the resulting iminium salts, provides a facile route to N-alkylated 3,4-dihydroisoquinolinones. researchgate.net

Three-component synthesis methods have also been developed to generate 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines, further expanding the accessible chemical space. researchgate.net These multicomponent reactions offer an efficient way to build molecular complexity in a single step. nih.gov The ability to readily modify the aromatic ring, the C1 position, and the nitrogen atom allows for the creation of a vast array of structurally diverse molecules for high-throughput screening.

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Asymmetric Reduction | Chiral hydride reducing agents, chiral catalysts | C1-chiral 1,2,3,4-tetrahydroisoquinolines | nih.gov |

| N-Alkylation/Oxidation | Alkyl halides, oxidizing agents | N-alkylated 3,4-dihydroisoquinolinones | researchgate.net |

| Three-Component Synthesis | Alkyl/alkoxybenzenes, isobutyraldehyde (B47883), nitriles | 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines | researchgate.net |

| Bischler-Napieralski Reaction | Dehydrating agents (e.g., POCl3, P2O5) | 3,4-dihydroisoquinolines | rsc.orgorganicreactions.org |

Development of Chemical Probes with Defined Structural Attributes

Chemical probes are essential tools for studying biological systems. The rigid scaffold of 3,3-Dimethyl-3,4-dihydroisoquinoline provides a well-defined three-dimensional structure that can be systematically modified to develop probes with high specificity and potency. The introduction of reporter groups, such as fluorescent tags or biotin, can be achieved through functionalization of the core structure.

The defined stereochemistry that can be achieved through asymmetric synthesis using this synthon is particularly valuable for creating probes that can differentiate between stereospecific biological targets. rsc.org For example, the synthesis of enantiomerically pure 1-substituted tetrahydroisoquinolines allows for the investigation of stereoselective interactions with receptors and enzymes. nih.gov

Applications in Bioisosteric Replacement Strategies in Chemical Design

Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. The 3,3-dimethyl-3,4-dihydroisoquinoline scaffold can be utilized in such strategies.

Emerging Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Methodologies for Core Structure

The classical methods for synthesizing 3,4-dihydroisoquinolines, such as the Bischler-Napieralski and Pictet-Spengler reactions, have been instrumental in accessing this class of compounds. organic-chemistry.orgorganicreactions.org However, these reactions often require harsh conditions and stoichiometric condensing agents, which can limit their substrate scope and environmental compatibility. organicreactions.org Consequently, there is a growing impetus to develop novel and more sustainable synthetic strategies.

Recent advancements have focused on catalysis and procedural simplification. For instance, a three-component synthesis of 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines has been developed, which involves the [2+2+2] cyclization of alkyl- or alkoxybenzenes with isobutyraldehyde (B47883) and nitriles. researchgate.net This method offers a convergent and atom-economical approach to the desired scaffold. researchgate.net

In the realm of sustainable chemistry, the use of heterogeneous catalysts is gaining prominence. A notable example is the highly selective and eco-friendly synthesis of dihydroisoquinolines via a Cu/Co synergistic catalyst embedded in a metal-organic framework (MOF). sciengine.com This system demonstrates high selectivity and turnover frequency under mild, eco-friendly conditions and can be recycled multiple times, highlighting its potential for greener chemical production. sciengine.com Microwave-assisted syntheses have also been explored to accelerate the Bischler-Napieralski and Pictet-Spengler reactions, leading to shorter reaction times and the generation of libraries of substituted isoquinolines. organic-chemistry.org

Future efforts in this area are likely to focus on:

Photoredox and Electrochemical Methods: These techniques can enable reactions under mild conditions, often avoiding harsh reagents.

Biocatalysis: The use of enzymes could offer unparalleled selectivity and sustainability for the synthesis of the 3,3-dimethyl-3,4-dihydroisoquinoline core and its chiral derivatives.

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch methods.

| Synthetic Method | Key Features | Sustainability Aspects |

| Three-Component [2+2+2] Cyclization | Convergent synthesis of 1-substituted derivatives. | High atom economy. |

| Cu/Co@MOF Catalysis | High selectivity and turnover frequency. | Recyclable catalyst, mild reaction conditions. sciengine.com |

| Microwave-Assisted Synthesis | Accelerated reaction times. | Reduced energy consumption. organic-chemistry.org |

Exploration of Undiscovered Reactivity Patterns for Functionalization

Beyond the synthesis of the core structure, the exploration of novel reactivity patterns for the functionalization of the 3,3-dimethyl-3,4-dihydroisoquinoline scaffold is a vibrant area of research. The imine functionality inherent in the dihydroisoquinoline ring is a key handle for various transformations.

Cycloaddition reactions have emerged as a powerful tool for constructing complex polycyclic frameworks from 3,4-dihydroisoquinolines. For example, substrate-controlled [4+2] and [3+2] annulations with ninhydrin-derived Morita–Baylis–Hillman (MBH) adducts have been developed to synthesize structurally diverse spiro multi-heterocyclic skeletons with high diastereoselectivity. nih.gov Similarly, [2+3] cycloadditions with dimethyl acetylenedicarboxylate (B1228247) (DMAD) have been employed to create tricyclic pyrrolo[2,1-a]isoquinoline derivatives. mdpi.com These reactions showcase the utility of 3,4-dihydroisoquinolines as synthons for diversity-oriented synthesis. nih.gov

The development of methods for the direct functionalization of the dihydroisoquinoline core is another important frontier. While much of the work has focused on the related tetrahydroisoquinolines, the principles can be extended. For instance, iron and copper catalysis have been used for the direct C-H functionalization of tetrahydroisoquinolines, allowing for the introduction of various substituents at the C1 position. acs.org Adapting such methodologies to the 3,3-dimethyl-3,4-dihydroisoquinoline system could provide direct access to a wide range of derivatives without the need for pre-functionalized starting materials.

Future research will likely delve into:

Asymmetric Catalysis: The development of enantioselective methods for the functionalization of the prochiral imine of 3,3-dimethyl-3,4-dihydroisoquinoline would be highly valuable for the synthesis of chiral bioactive molecules.

Radical-Mediated Reactions: Exploring the reactivity of the dihydroisoquinoline scaffold under radical conditions could unveil novel and previously inaccessible transformations.

Late-Stage Functionalization: Developing methods for the selective modification of complex molecules containing the 3,3-dimethyl-3,4-dihydroisoquinoline core is crucial for medicinal chemistry applications.

| Reaction Type | Reactants | Products |

| [4+2] and [3+2] Annulations | Ninhydrin-derived MBH adducts | Spiro multi-heterocyclic skeletons nih.gov |

| [2+3] Cycloaddition | Dimethyl acetylenedicarboxylate (DMAD) | Tricyclic pyrrolo[2,1-a]isoquinolines mdpi.com |

| Direct C-H Functionalization (on related THIQs) | Indoles, pyrroles, electron-rich arenes with Fe or Cu catalysts | 1-Substituted tetrahydroisoquinolines acs.org |

Integration of Advanced Computational Approaches in Reaction Design

The integration of computational chemistry is revolutionizing how chemical reactions are designed and optimized. For the 3,3-dimethyl-3,4-dihydroisoquinoline scaffold, in silico methods are being employed to predict biological activity and to guide the synthesis of new derivatives.

A notable example is the use of in silico screening to identify novel leucine aminopeptidase inhibitors based on the 3,4-dihydroisoquinoline (B110456) scaffold. mdpi.com This study involved database searching, virtual screening, and the design of new potential inhibitors, followed by molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies. mdpi.com Such approaches can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and biological evaluation.

Computational tools are also valuable for understanding and predicting the outcomes of chemical reactions. For instance, in the synthesis of angular-substituted sciengine.commdpi.comthiazino[3,4-a]isoquinolines, molecular geometry optimization was used to determine the relative stability of cis- and trans-diastereomers. mdpi.com This information is crucial for understanding the stereoselectivity of the reaction.

Future applications of computational approaches in this field include:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and rationalize the observed reactivity and selectivity of reactions involving 3,3-dimethyl-3,4-dihydroisoquinoline.

Catalyst Design: Computational methods can aid in the design of new catalysts with enhanced activity and selectivity for the synthesis and functionalization of the dihydroisoquinoline core.

Predictive Modeling: Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new reactions, thereby reducing the need for extensive experimental screening.

Future Prospects in Chemical Probe Development

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. The 3,3-dimethyl-3,4-dihydroisoquinoline scaffold, with its tunable steric and electronic properties, represents a promising starting point for the development of novel chemical probes.

The development of a chemical probe requires a molecule with high potency and selectivity for its intended target. An example of a successful chemical probe is UNC1215, which targets the L3MBTL3 methyllysine reader domain. nih.gov While not a 3,3-dimethyl-3,4-dihydroisoquinoline derivative itself, the principles of its discovery—iterative chemical synthesis, biochemical screening, and cellular validation—provide a roadmap for developing probes based on other scaffolds. nih.gov

The diverse biological activities reported for dihydroisoquinoline derivatives, including antibacterial, antifungal, and enzyme inhibitory effects, suggest that the 3,3-dimethyl-3,4-dihydroisoquinoline core could be elaborated to create probes for a variety of biological targets. semanticscholar.orgmdpi.com For instance, derivatives could be designed to target specific enzymes, receptors, or protein-protein interactions.

Key considerations for the future development of 3,3-dimethyl-3,4-dihydroisoquinoline-based chemical probes include:

Target Identification: Identifying novel and biologically important targets for which chemical probes are needed.

Affinity and Selectivity Optimization: Employing structure-activity relationship (SAR) studies, often guided by computational modeling, to enhance the potency and selectivity of lead compounds.

"Tagging" for Visualization and Pull-down: Incorporating reporter tags, such as fluorescent dyes or biotin, into the chemical probe to enable visualization of the target in cells or for use in proteomics experiments to identify binding partners.

The continued exploration of the chemistry of 3,3-dimethyl-3,4-dihydroisoquinoline, coupled with advances in synthetic methodology, computational chemistry, and chemical biology, will undoubtedly lead to the development of novel molecules with significant scientific and therapeutic potential.

Q & A

Q. What are the established synthetic routes for 3,3-dimethyl-3,4-dihydroisoquinoline, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process starting with 2-bromo-phenylacetic acid. Key steps include:

- Esterification followed by Grignard addition to form tertiary alcohol intermediates.

- Nucleophilic substitution with chloroacetonitrile and thiourea to yield tertiary amines.

- Tandem cyclization using oxalyl chloride and FeCl₃, followed by pyrolysis with MeOH–H₂SO₄ to achieve the final product (89% yield). Optimized conditions (e.g., stoichiometry of methyl bromoacetate in acetonitrile at 60°C) are critical for purity and scalability .

Q. How can the structural integrity of 3,3-dimethyl-3,4-dihydroisoquinoline derivatives be confirmed experimentally?

Use a combination of:

- NMR spectroscopy : Methyl groups at C3 appear as singlets (δ ~1.5 ppm in ¹H NMR), while aromatic protons show splitting patterns indicative of substitution.

- X-ray crystallography : Confirms the planar dihydroisoquinoline ring and spatial arrangement of substituents .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 207.70) validate the molecular formula .

Q. What are the key functional groups in 3,3-dimethyl-3,4-dihydroisoquinoline that dictate its reactivity?

The compound’s reactivity arises from:

- Dihydroisoquinoline backbone : Enables electrophilic substitution at aromatic positions.

- Methyl groups at C3 : Steric hindrance influences regioselectivity in nucleophilic attacks.

- Chloromethyl derivatives : Serve as intermediates for nucleophilic substitutions (e.g., with amines or thiols) to generate bioactive analogs .

Advanced Research Questions

Q. How does 3,3-dimethyl-3,4-dihydroisoquinoline perform in asymmetric catalytic applications, such as transfer hydrogenation?

In asymmetric transfer hydrogenation (ATH), its derivatives act as substrates for [Ru(η⁶-arene)(diamine)] catalysts. Key findings:

- Substituent effects : Methoxy groups at C6/C7 enhance enantioselectivity (e.g., e-values >90% with p-cymene ligands).

- Mechanistic insight : CH/π interactions between the catalyst’s η⁶-arene and substrate dictate stereochemical outcomes .

Q. What methodologies are employed to synthesize pharmacologically active derivatives from this compound?

- Nucleophilic substitution : React with aryloxides or amines to create 1-aryloxymethyl or 1-aminomethyl derivatives with anticoagulant/hemostatic effects .

- Azocoupling reactions : Generate hydrazones (e.g., with o-substituted diazonium salts) exhibiting analgesic activity surpassing methamizol sodium in hot-plate tests .

Q. How do substituents on the dihydroisoquinoline ring affect metal complex formation?

- Methoxy groups (C6/C7) promote polynuclear complexes (e.g., [Ni₃(µ₃-OH)(µ₂-L)₃] with nitrosoacetonitrile ligands).

- Dimethyl groups at C3 stabilize monomeric Cu(II) complexes via steric and electronic modulation .

Q. What evidence exists for tautomeric behavior in derivatives, and how does this influence reactivity?

Hydrazone derivatives exhibit azo-hydrazo tautomerism in solution, confirmed by UV-Vis and ¹H NMR. The equilibrium impacts:

- Biological activity : Azo forms show higher analgesic efficacy.

- Antihypoxic effects : Tautomer stability correlates with extended survival times in low-oxygen models .

Critical Analysis of Data Contradictions

- Antimicrobial vs. Cytotoxic Effects : Chloromethyl derivatives show potent antimicrobial activity but limited cytotoxicity in cancer cell lines. This dichotomy suggests selective targeting of prokaryotic membranes over eukaryotic apoptosis pathways .

- Catalytic Selectivity : Discrepancies in e-values between substrates (e.g., 94% for 6,7-dimethoxy vs. 78% for 1-methyl) highlight the role of electronic tuning over steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.